Diethyl isopropylmalonate

Coordination chemistry Aluminum alkoxides Precursor design

Researchers requiring α-isopropylmalonate building blocks face poor yields and over-alkylation byproducts when attempting in situ isopropylation of diethyl malonate. Diethyl isopropylmalonate (CAS 759-36-4) provides the pre-installed isopropyl group, eliminating these side reactions. • Enables synthesis of [Ti(NEt₂)₂(dpml)₂] for thermal MOCVD TiO₂ thin films without LI-MOCVD hardware modification. • Forms phase-pure dimeric aluminum complexes without transesterification side reactions. • Direct intermediate for ITPD alkaloid synthesis; 3-step access to tetrahydropyrrolo-pyrimidine scaffold. • Essential for furanocembranoid total synthesis via Ag-catalyzed enyne-annulation. Supplied as ≥98% (GC) colorless liquid; ambient shipping; stocked in 25-500 mL quantities.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 759-36-4
Cat. No. B147080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl isopropylmalonate
CAS759-36-4
SynonymsIsopropyl malonic acid diethyl ester
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)C(=O)OCC
InChIInChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
InChIKeyBYQFBFWERHXONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Isopropylmalonate (CAS 759-36-4) Procurement Guide: Core Identity and Technical Specifications


Diethyl isopropylmalonate (CAS 759-36-4) is a β-diester compound with molecular formula C₁₀H₁₈O₄ and molecular weight 202.25 g/mol [1]. It is classified as an α-substituted malonate ester, featuring an isopropyl group at the α-position between two ethoxycarbonyl moieties. Key physical properties include a boiling point of 62 °C at 0.35 mmHg, density of 0.981 g/mL at 25 °C, and refractive index n₂₀/D 1.42 . This compound serves as a critical building block in organic synthesis, distinguished from unsubstituted diethyl malonate by its pre-installed isopropyl substituent, which enables divergent synthetic pathways that cannot be accessed through simple malonate alkylation sequences alone [2].

Why Diethyl Isopropylmalonate (CAS 759-36-4) Cannot Be Interchanged with Generic Malonate Esters


Generic substitution of diethyl isopropylmalonate with unsubstituted diethyl malonate (CAS 105-53-3) or diethyl methylmalonate (CAS 609-08-5) is functionally prohibitive due to fundamentally divergent steric profiles and reaction outcomes. The isopropyl substituent introduces a defined steric bulk of 2.0 Å van der Waals radius, compared to 1.0 Å for hydrogen and 1.5 Å for methyl groups, which critically governs metal coordination geometry and crystalline phase formation [1]. Furthermore, the branched alkyl chain at the α-position eliminates the acidic α-hydrogen required for enolate-mediated alkylation, meaning the compound functions as a terminal building block rather than a reactive intermediate for further α-functionalization [2]. Attempting to substitute with diethyl malonate and then performing in situ isopropylation introduces additional reaction steps, requires harsh alkylation conditions with isopropyl bromide (which exhibits significantly lower SN2 reactivity than methyl or ethyl halides due to β-branching), and typically results in over-alkylation byproducts and lower overall yields [3].

Quantitative Differentiation Evidence: Diethyl Isopropylmalonate (CAS 759-36-4) Performance Data


Aluminum Coordination Chemistry: Diethyl Isopropylmalonate Enables Unique Dimeric Complex Formation vs. Diethyl Malonate

In reactions of aluminum alkoxides with dialkylmalonates, diethyl isopropylmalonate uniquely forms the dimeric complex Al₂(OⁱPr)₂(di-iso-propylmalonate)₄, whereas diethyl malonate under identical conditions yields only the trimeric hydrolysis product Al₃(OH)(OEt)₃(diethylmalonate)₅ [1]. This structural divergence is directly attributed to the steric protection conferred by the isopropyl substituent, which prevents transesterification side reactions that plague the diethyl malonate system [1].

Coordination chemistry Aluminum alkoxides Precursor design

Titanium CVD Precursor Performance: Diethyl Isopropylmalonate Complexes Enable Classical MOCVD vs. LI-MOCVD Required for tert-Butyl Analog

Mixed amido-malonato titanium complexes using di-isopropylmalonate (Hdpml) as ligand yield solid-state complexes that exhibit promising behavior for classical metal-organic chemical vapor deposition (MOCVD) [1]. In contrast, analogous complexes synthesized with di-tert-butylmalonate (Hdbml) demonstrate thermal characteristics that require liquid injection MOCVD (LI-MOCVD) for effective processing [1]. The complex [Ti(NEt₂)₂(dpml)₂] was selected for preliminary MOCVD experiments based on favorable thermal characteristics, indicating suitability for thermal CVD deposition of TiO₂ thin films [1].

MOCVD TiO₂ thin films Titanium complexes

Natural Product Total Synthesis: Diethyl Isopropylmalonate as Key Intermediate in 12-Step Furanocembranoid Framework Construction

The synthesis of the entire acyclic carbon framework toward (±)-furanocembranoid 1 proceeds via a longest linear sequence of 12 steps starting from commercially available linalool and diethyl 2-isopropylmalonate [1]. This synthetic route leverages the pre-installed isopropyl group as a permanent stereochemical and steric element, enabling subsequent silver-catalyzed enyne-annulation to form the 2,4-disubstituted furan motif characteristic of furanocembranoid 1 [1].

Total synthesis Natural products Macrocycle construction

Alkaloid Total Synthesis: Diethyl Isopropylmalonate Enables Three-Step ITPD Construction from Aconitum taipeicum

The total synthesis of 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD) was achieved in a three-step approach using diethyl isopropylmalonate as one of two key intermediates [1]. The compound was synthesized from diethyl malonate (as starting material) and 3,4-dihydro-2H-pyrrol-5-amine, demonstrating the role of the pre-installed isopropyl group in constructing the natural product scaffold [1]. The resulting ITPD exhibited promising anticancer activity in vitro on SMMC-7721 cell lines, inducing apoptosis and S-phase cell cycle arrest [1].

Alkaloid synthesis Anticancer compounds Medicinal chemistry

Patent-Documented Synthesis: Diethyl Isopropylmalonate Preparation with 97% Yield Under Defined Reflux Conditions

A patent-documented synthesis from Gilead Sciences and Korea Research Institute of Chemical Technology describes the preparation of diethyl isopropylmalonate in 97% yield [1]. The procedure involves treatment of diethyl malonate (80 mL, 0.5 M) with 21 wt.% sodium ethoxide (245 mL, 0.6 M) followed by dropwise addition of 2-bromopropane (70 mL, 0.75 M) and reflux for over 10 hours [1]. The crude product was obtained as a pale brown oil and used directly in subsequent reactions without further purification [1].

Process chemistry Patent synthesis Scale-up

Optimal Procurement Scenarios for Diethyl Isopropylmalonate (CAS 759-36-4)


MOCVD Precursor Development: Deposition of TiO₂ Thin Films

Procure diethyl isopropylmalonate (CAS 759-36-4) for the synthesis of titanium amido-malonato complexes intended for classical thermal MOCVD of TiO₂ thin films. As demonstrated by Baunemann et al., the isopropyl-substituted malonate ligand yields solid complexes such as [Ti(NEt₂)₂(dpml)₂] that are compatible with conventional thermal CVD equipment, whereas the tert-butyl analog requires LI-MOCVD hardware [1]. Users with established thermal MOCVD infrastructure should specifically source the isopropyl variant to avoid capital equipment modification. [1]

Coordination Chemistry: Synthesis of Well-Defined Aluminum Precursors

Procure diethyl isopropylmalonate for the reproducible synthesis of dimeric aluminum dialkylmalonate complexes. Lichtenberger et al. established that Al₂(OⁱPr)₂(di-iso-propylmalonate)₄ forms cleanly without transesterification side reactions, in direct contrast to the behavior of diethyl malonate, which undergoes transesterification and hydroxyl incorporation to yield Al₃(OH)(OEt)₃(diethylmalonate)₅ [1]. Researchers requiring structurally authenticated aluminum precursors for sol-gel processing or catalyst development should select the isopropyl-substituted compound to ensure phase purity. [1]

Medicinal Chemistry: Synthesis of ITPD Analogs for Anticancer Screening

Procure diethyl isopropylmalonate for the three-step total synthesis of ITPD and related tetrahydropyrrolo-pyrimidine alkaloids. Zhang et al. demonstrated that this compound serves as a direct intermediate to ITPD, which exhibits in vitro anticancer activity on SMMC-7721 cells via caspase-3/9 activation and S-phase arrest [1]. Medicinal chemists pursuing SAR studies on this scaffold benefit from immediate access to the pre-functionalized building block, circumventing the need for in situ alkylation of diethyl malonate. [1]

Natural Product Total Synthesis: Construction of Furanocembranoid Frameworks

Procure diethyl isopropylmalonate as the starting point for constructing the acyclic carbon framework of furanocembranoid natural products. As reported in the synthetic studies toward (±)-furanocembranoid 1, the compound enables a 12-step longest linear sequence from linalool to the target framework, with the pre-installed isopropyl group essential for the silver-catalyzed enyne-annulation that installs the characteristic 2,4-disubstituted furan motif [1]. Synthetic chemists pursuing macrocyclic terpenoid targets should secure this specific malonate ester. [1]

Technical Documentation Hub

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